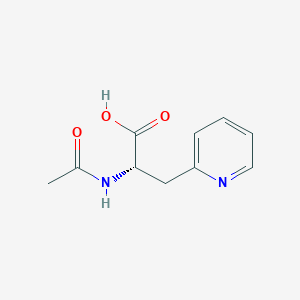

(2S)-2-acetamido-3-(pyridin-2-yl)propanoic acid

CAS No.: 74164-26-4

Cat. No.: VC8134284

Molecular Formula: C10H12N2O3

Molecular Weight: 208.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 74164-26-4 |

|---|---|

| Molecular Formula | C10H12N2O3 |

| Molecular Weight | 208.21 g/mol |

| IUPAC Name | (2S)-2-acetamido-3-pyridin-2-ylpropanoic acid |

| Standard InChI | InChI=1S/C10H12N2O3/c1-7(13)12-9(10(14)15)6-8-4-2-3-5-11-8/h2-5,9H,6H2,1H3,(H,12,13)(H,14,15)/t9-/m0/s1 |

| Standard InChI Key | PIGBPTSHIOJCAI-VIFPVBQESA-N |

| Isomeric SMILES | CC(=O)N[C@@H](CC1=CC=CC=N1)C(=O)O |

| SMILES | CC(=O)NC(CC1=CC=CC=N1)C(=O)O |

| Canonical SMILES | CC(=O)NC(CC1=CC=CC=N1)C(=O)O |

Introduction

Structural and Molecular Characteristics

Chemical Identity

-

IUPAC Name: (2S)-2-Acetamido-3-(pyridin-2-yl)propanoic acid

-

Synonyms: Nα-Acetyl-β-(2-pyridyl)-L-alanine, Ac-D-2-Pal-OH

-

Molecular Formula: C₁₀H₁₂N₂O₃

Stereochemistry and Functional Groups

-

Chirality: The (2S) configuration at the α-carbon confers enantiomeric specificity, critical for biological interactions.

-

Key Functional Groups:

-

Acetamido group (-NHCOCH₃) at C2.

-

Pyridin-2-yl ring at C3, enabling π-π stacking and hydrogen bonding.

-

Carboxylic acid (-COOH) at C1, contributing to solubility and reactivity.

-

Table 1: Structural Descriptors

| Property | Value/Description | Source |

|---|---|---|

| SMILES | CC(=O)NC(Cc1ncccc1)C(=O)O | |

| InChIKey | FSJXGYVHBLJLLD-UHFFFAOYSA-N | |

| XLogP3 (Log P) | 0.84 | |

| Topological Polar Surface Area | 79.3 Ų |

Synthesis and Production

Key Synthetic Routes

The synthesis typically involves diethyl acetamidomalonate condensation with 2-pyridylmethyl halides, followed by hydrolysis and decarboxylation . Enzymatic resolution is employed to isolate the (2S)-enantiomer.

Example Protocol:

-

Condensation: React diethyl acetamidomalonate with 2-(bromomethyl)pyridine in the presence of a base (e.g., NaH).

-

Hydrolysis: Treat the intermediate with aqueous HCl to hydrolyze the ester groups.

-

Decarboxylation: Heat under acidic conditions to remove CO₂, yielding the α-amino acid.

-

Enzymatic Resolution: Use acylase I to hydrolyze the N-acetyl group selectively, isolating the L-enantiomer .

Table 2: Synthetic Yield and Conditions

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Condensation | NaH, THF, 0°C → rt | 75–85% | |

| Acidic Hydrolysis | 6M HCl, reflux, 12h | >90% | |

| Enzymatic Resolution | Acylase I, pH 7.0, 37°C | 40–50% |

Physicochemical Properties

Solubility and Stability

-

Solubility: Soluble in polar solvents (water, DMSO) under acidic conditions due to protonation of the pyridine nitrogen. Poor solubility in non-polar solvents.

-

pKa Values:

Spectroscopic Data

-

IR (cm⁻¹): 3300 (N-H stretch), 1720 (C=O, acid), 1650 (amide I), 1550 (amide II) .

-

NMR (¹H, D₂O): δ 8.4 (d, Py-H), 7.7–7.3 (m, Py-H), 4.3 (q, C2-H), 3.2 (m, C3-H) .

Biological and Pharmacological Relevance

Medicinal Chemistry Applications

-

Peptide Modification: Incorporated into peptides to enhance stability against proteolysis and modulate receptor binding .

-

Enzyme Inhibition: The pyridin-2-yl group may interact with catalytic sites of proteases or kinases, as seen in thrombin inhibitors .

Case Study: Thrombin Inhibition

A structurally related compound, ethyl 3-[(pyridin-2-yl)amino]propanoate, demonstrated thrombin inhibition (IC₅₀ = 2.1 µM) via π-π interactions with His57 and Ser195 residues . This suggests potential anticoagulant applications for the target compound.

Future Research Directions

-

Drug Delivery: Explore conjugation with nanoparticles for targeted therapies.

-

Structure-Activity Relationships: Modify the pyridine ring to optimize bioactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume